tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643758
InChI: InChI=1S/C11H17N3O3/c1-7(15)9-8(6-12-14(9)5)13-10(16)17-11(2,3)4/h6H,1-5H3,(H,13,16)
SMILES:
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate

CAS No.:

Cat. No.: VC17643758

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate -

Specification

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name tert-butyl N-(5-acetyl-1-methylpyrazol-4-yl)carbamate
Standard InChI InChI=1S/C11H17N3O3/c1-7(15)9-8(6-12-14(9)5)13-10(16)17-11(2,3)4/h6H,1-5H3,(H,13,16)
Standard InChI Key GRDDDRONEYYWGU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=NN1C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a tert-butyl carbamate moiety. The 5-position is functionalized with an acetyl group (COCH3\text{COCH}_{3}), contributing to its electronic and steric profile . The tert-butyl carbamate group (Boc\text{Boc}) serves as a protective group for amines, a feature widely exploited in peptide synthesis and drug development .

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers rigidity and hydrogen-bonding capabilities. Substitution patterns on pyrazole derivatives are critical for modulating biological activity, as seen in analogous compounds with antifungal, antibacterial, and kinase-inhibitory properties .

Molecular Formula and Weight

  • Molecular Formula: C11H17N3O3\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{3}

  • Molecular Weight: 239.27 g/mol

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate likely involves multi-step protocols common to pyrazole carbamates. A plausible route, inferred from methodologies for related compounds , proceeds as follows:

  • Pyrazole Ring Formation:
    Condensation of β-ketonitriles or alkylidenemalononitriles with hydrazines generates the pyrazole core. For example, reaction of acetylacetone derivatives with methylhydrazine could yield 1-methylpyrazole intermediates .

  • Introduction of the Acetyl Group:
    Electrophilic acetylation at the 5-position using acetic anhydride or acetyl chloride under Friedel-Crafts conditions.

  • Carbamate Protection:
    Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) in the presence of a base (e.g., DMAP) introduces the Boc group at the 4-position amine .

Example Reaction Scheme

1-Methyl-1H-pyrazol-4-amine+Boc2OBasetert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamateAcetylationTarget Compound\text{1-Methyl-1H-pyrazol-4-amine} + \text{Boc}_{2}\text{O} \xrightarrow{\text{Base}} \text{tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate} \xrightarrow{\text{Acetylation}} \text{Target Compound}

Industrial and Laboratory-Scale Production

Suppliers such as Parchem and CymitQuimica list the compound as a specialty chemical, indicating niche manufacturing processes . Batch production likely employs flow chemistry or microwave-assisted synthesis to enhance yield and purity. Challenges include regioselective acetylation and Boc protection, necessitating precise temperature and catalyst control.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: The Boc group decomposes at elevated temperatures (typically >150°C), limiting processing conditions .

  • Solubility: Predominant solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane or ethyl acetate. Aqueous solubility is low, consistent with its logP estimate (~2.5) .

Crystallographic Data

While single-crystal X-ray data are unavailable, analogous pyrazole carbamates exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .

Applications in Medicinal Chemistry

Bioactivity and Mechanism

The acetyl and Boc groups position this compound as a precursor for bioactive molecules. Similar 5-aminopyrazole derivatives exhibit:

  • Kinase Inhibition: Analog I (tert-butylpyrazole-4-carboxamide) inhibits p56 Lck kinase, a target in autoimmune diseases .

  • Antifungal Activity: N-Phenyl amides of pyrazolecarboxylic acids demonstrate efficacy against Candida spp. .

  • Antibacterial Agents: Pyrazinylcarboxamidopyrazoles show broad-spectrum activity, suggesting potential for structural optimization .

Drug Discovery Case Studies

  • CRF-1 Receptor Antagonists: 5-Amino-4-benzoylpyrazole derivatives (e.g., III) antagonize corticotrophin-releasing factor, relevant to anxiety and depression therapies .

  • GABA Inhibitors: Methylthio-substituted pyrazoles (e.g., IV) selectively target insect GABA receptors, informing agrochemical design .

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